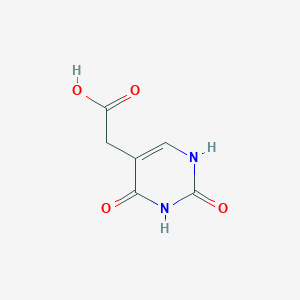
Uracil-5-ylacetic acid
Overview
Description
Uracil-5-ylacetic acid is a compound with the molecular formula C6H6N2O4 . It has a molecular weight of 170.12 g/mol . The IUPAC name for this compound is 2-(2,4-dioxo-1H-pyrimidin-5-yl)acetic acid .
Molecular Structure Analysis
Uracil-5-ylacetic acid contains a total of 18 bonds, including 12 non-H bonds, 4 multiple bonds, 2 rotatable bonds, and 4 double bonds . It also includes 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 urea (-thio) derivative, 1 imide (-thio), and 1 hydroxyl group .Physical And Chemical Properties Analysis
Uracil-5-ylacetic acid has a molecular weight of 170.12 g/mol, an XLogP3 of -2.1, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . It also has an exact mass and monoisotopic mass of 170.03275668 g/mol, and a topological polar surface area of 95.5 Ų .Scientific Research Applications
A2A Adenosine Receptor Antagonists
This compound has been patented for use as an antagonist for A2A adenosine receptors. These receptors are implicated in various physiological processes, including inflammatory and immune responses. Antagonists for these receptors can be useful in treating mammals for various disease states related to these processes .
Acetyl-CoA Carboxylase Inhibitors
Another application is as an inhibitor of acetyl-CoA carboxylase. This enzyme plays a critical role in fatty acid metabolism, and its dysfunction can lead to diseases. Inhibitors of this enzyme can be used to treat such diseases caused by fatty acid metabolism dysfunction .
Antiviral Agents
Compounds containing this moiety have shown antiviral activity against viruses such as the Newcastle disease virus. They are considered almost on par with well-known antiviral drugs like Ribavirin, suggesting potential use in antiviral therapeutics .
Antimicrobial Activity
There is evidence of antimicrobial activity associated with derivatives of this compound. Some derivatives have shown high affinity to specific binding sites of microbial enzymes, indicating their potential as antimicrobial agents .
Structural Studies and Catalysis
The compound has been involved in structural studies that suggested its role in catalysis through the formation of a lysine adduct during enzymatic reactions. This indicates its potential application in biochemical research and enzyme studies .
Synthesis of Derivatives
It is used in the synthesis of various derivatives, including pyrido[2,3-d]pyrimidine derivatives. These derivatives have therapeutic potential and are used in the design of new drugs .
Therapeutic Potential
The compound’s derivatives have been reviewed for their therapeutic interest. Some structures composed of a pyridopyrimidine moiety, which includes this compound, have shown therapeutic potential or have already been approved for use as therapeutics .
properties
IUPAC Name |
2-(2,4-dioxo-1H-pyrimidin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c9-4(10)1-3-2-7-6(12)8-5(3)11/h2H,1H2,(H,9,10)(H2,7,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGODTQUYAKZMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50305198 | |
| Record name | Uracil-5-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50305198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Uracil-5-ylacetic acid | |
CAS RN |
20763-91-1 | |
| Record name | NSC169680 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169680 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Uracil-5-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50305198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




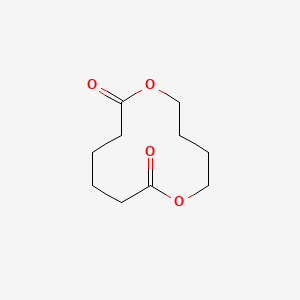
![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B1362422.png)


![2-(2,5-Dimethoxyphenyl)benzo[g]quinoline-4-carboxylic acid](/img/structure/B1362425.png)
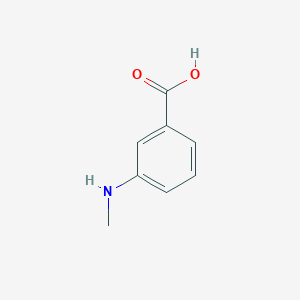
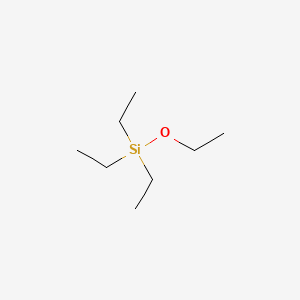
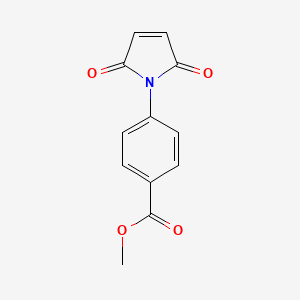
![Spiro[adamantane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B1362435.png)
![Thieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1362437.png)
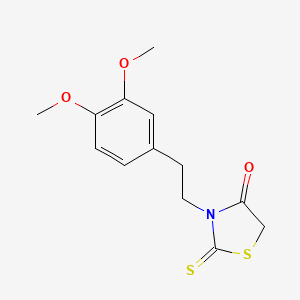
![4-Methyl-6,7-dihydro-5H-cyclopenta[B]pyridin-2-OL](/img/structure/B1362439.png)